Cas no 1036591-09-9 (1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid)
![1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1036591-09-9x500.png)
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
- 1H-Benzimidazole-5-carboxylic acid, 1-(3-pyridinylmethyl)-
- 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
-
- MDL: MFCD12735998
- Inchi: 1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19)
- InChI Key: NCRJSXYOJDBICO-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CN=C2)C2=CC=C(C(O)=O)C=C2N=1
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P139956-500mg |
1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic Acid |
1036591-09-9 | 500mg |
$ 410.00 | 2022-06-03 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB2158-0647-250mg |
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid |
1036591-09-9 | 95%+ | 250mg |
¥2315.00 | 2023-09-15 | |
Life Chemicals | F2158-0647-2.5g |
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid |
1036591-09-9 | 95% | 2.5g |
$1554.0 | 2023-09-06 | |
Life Chemicals | F2158-0647-0.5g |
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid |
1036591-09-9 | 95% | 0.5g |
$436.0 | 2023-09-06 | |
Enamine | EN300-237792-0.5g |
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid |
1036591-09-9 | 95% | 0.5g |
$877.0 | 2024-06-19 | |
Enamine | EN300-237792-5.0g |
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid |
1036591-09-9 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00798411-1g |
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid |
1036591-09-9 | 95% | 1g |
¥6242.0 | 2023-04-06 | |
AN HUI ZE SHENG Technology Co., Ltd. | A019517-1g |
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid |
1036591-09-9 | 97% | 1g |
¥5617.00 | 2023-09-15 | |
A2B Chem LLC | AV80981-5mg |
1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid |
1036591-09-9 | 95% | 5mg |
$357.00 | 2024-04-20 | |
A2B Chem LLC | AV80981-1g |
1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid |
1036591-09-9 | 95% | 1g |
$1595.00 | 2024-04-20 |
1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid Related Literature
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Recent Advances in the Study of 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 1036591-09-9)
The compound 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 1036591-09-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a benzodiazole core linked to a pyridinylmethyl group, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have explored its role as a scaffold for designing novel inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
One of the key areas of research has focused on the compound's ability to modulate protein-protein interactions (PPIs) and enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid exhibit potent inhibitory effects against kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with nanomolar IC50 values. These findings highlight the compound's potential as a lead structure for anticancer drug discovery.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in targeting inflammatory pathways. A preprint article on bioRxiv reported that 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid derivatives can selectively inhibit the NLRP3 inflammasome, a key mediator of inflammatory responses. The study employed molecular docking and in vitro assays to validate the compound's mechanism of action, suggesting its utility in treating inflammatory disorders such as rheumatoid arthritis and gout.
Another notable advancement involves the compound's application in infectious disease research. A 2024 study in ACS Infectious Diseases identified 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid as a scaffold for developing broad-spectrum antiviral agents. The researchers synthesized a series of analogs and evaluated their efficacy against RNA viruses, including SARS-CoV-2 and influenza. The results indicated that certain derivatives exhibited dual antiviral and immunomodulatory effects, positioning them as potential candidates for pandemic preparedness.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid derivatives. Recent toxicology studies have highlighted the need for further structural modifications to reduce off-target effects and improve metabolic stability. Ongoing research aims to address these limitations through advanced computational modeling and high-throughput screening techniques.
In conclusion, 1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 1036591-09-9) represents a versatile scaffold with broad therapeutic potential. Its applications span oncology, immunology, and virology, underscoring its value in drug discovery. Future studies will likely focus on translating these preclinical findings into clinical candidates, paving the way for novel treatments across multiple disease areas.
1036591-09-9 (1-[(pyridin-3-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid) Related Products
- 230618-41-4(2-Bromo-6-(pyrrolidin-1-yl)pyridine)
- 690645-20-6(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(2-phenylethyl)acetamide)
- 851971-28-3(3-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-1-(3-fluorophenyl)-3-(furan-2-yl)methylthiourea)
- 1806753-60-5(3-(Fluoromethyl)-2-methyl-5-nitro-4-(trifluoromethoxy)pyridine)
- 1170621-48-3(4-(1H-pyrazol-1-yl)-6-4-(thiophene-2-carbonyl)piperazin-1-ylpyrimidine)
- 1805749-56-7(Methyl 3-(2-methyl-4-(trifluoromethylthio)phenyl)propanoate)
- 23586-53-0(thallium(III) trifluoroacetate)
- 81732-54-9(3-Benzyloxy-5-hydroxyacetophenon)
- 1361710-51-1(4-(Aminomethyl)-3-methyl-6-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 365242-16-6((7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenzb,dazepin-6-one)




